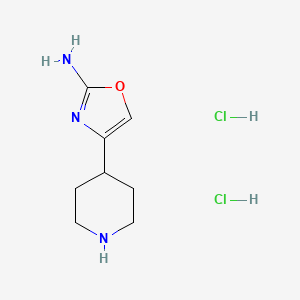
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride is a compound that features a piperidine ring and an oxazole ring. Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the oxazole ring can be formed via cycloaddition or annulation reactions .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. The use of catalysts such as platinum or palladium can enhance the efficiency of the reactions. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce piperidine derivatives .
Applications De Recherche Scientifique
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Mécanisme D'action
The mechanism of action of 4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Disubstituted Piperidines: These compounds share the piperidine ring and have been studied for their antimalarial and antimicrobial activities.
Oxazole Derivatives: Compounds containing the oxazole ring are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride is unique due to the combination of the piperidine and oxazole rings, which may confer distinct biological activities and chemical properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C8H15Cl2N3O |
|---|---|
Poids moléculaire |
240.13 g/mol |
Nom IUPAC |
4-piperidin-4-yl-1,3-oxazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c9-8-11-7(5-12-8)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H2,9,11);2*1H |
Clé InChI |
LCJKTOMPNMCEDW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=COC(=N2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


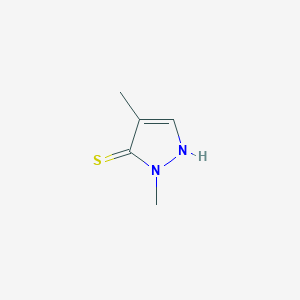
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)



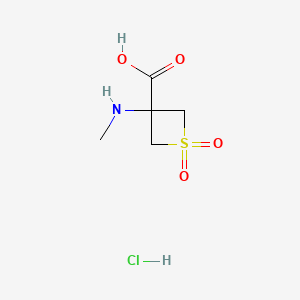
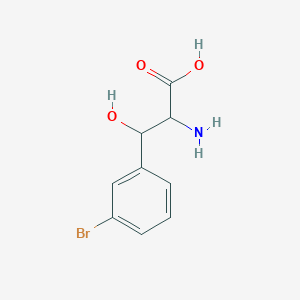
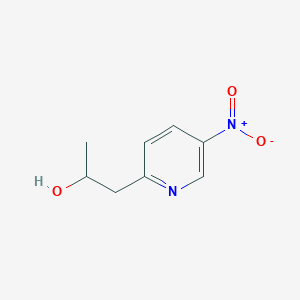
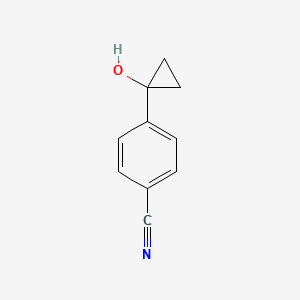

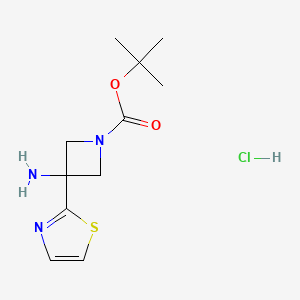
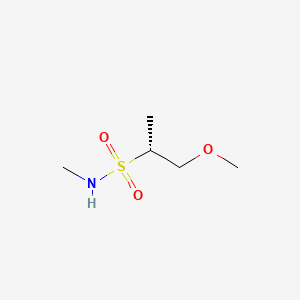
![Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13559358.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13559373.png)
